all-trans-4-oxoretinoic acid

概要

説明

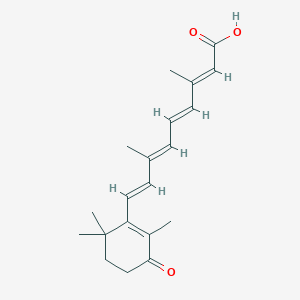

全トランス-4-オキソレチノイン酸は、ビタミンAの活性代謝産物です。 これは、シクロヘキセン環の4位にオキソ置換基を有する全トランス-レチノイン酸からなるレチノイドです 。 この化合物は、核レチノイン酸受容体への結合による遺伝子転写調節を含む、さまざまな生物学的プロセスにおいて重要な役割を果たします 。

準備方法

合成経路と反応条件

全トランス-4-オキソレチノイン酸は、全トランス-レチノイン酸の酸化によって合成できます。 このプロセスでは、制御された条件下で過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、レチノイン酸分子の4位にオキソ基を導入します 。

工業生産方法

工業的な設定では、全トランス-4-オキソレチノイン酸の生産は、通常、化合物の分離および精製のために高速液体クロマトグラフィー(HPLC)を使用します。 タンデム質量分析法(MS/MS)を使用すると、さまざまなサンプル中の化合物を感度良く測定および定量できます 。

化学反応の分析

反応の種類

全トランス-4-オキソレチノイン酸は、次のようないくつかの種類の化学反応を起こします。

酸化: さらなる酸化が起こると、より酸化された誘導体が生成されます。

還元: 特定の条件下では、オキソ基をヒドロキシル基に戻すことができます。

置換: この化合物は、オキソ基が他の官能基に置き換わる置換反応に関与できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: 目的の置換生成物に応じて、さまざまな求核剤。

生成される主な生成物

酸化: より酸化されたレチノイン酸誘導体。

還元: 全トランス-レチノイン酸。

置換: 使用する求核剤に応じて、さまざまな置換レチノイン酸誘導体。

科学研究の応用

全トランス-4-オキソレチノイン酸は、さまざまな科学研究に応用されています。

化学: 有機合成における試薬として、および分析化学における標準品として使用されます。

生物学: 遺伝子発現と細胞分化の調節において重要な役割を果たします。

科学的研究の応用

Dermatological Uses

4-oxo-RA has been studied for its effects on skin cells, demonstrating potential benefits in treating skin disorders. Research indicates that it can influence gene transcription related to growth and differentiation in skin cells, thus playing a role in conditions such as acne and photoaging .

Key Findings:

- Acne Treatment: 4-oxo-RA exhibits efficacy similar to ATRA in reducing acne lesions by promoting cell turnover and reducing inflammation.

- Photoaging: The compound may enhance skin repair mechanisms, making it a candidate for anti-aging therapies.

Oncology Applications

The compound has garnered attention for its anticancer properties, particularly in hematological malignancies like acute promyelocytic leukemia (APL). Studies have shown that 4-oxo-RA can enhance the effectiveness of ATRA by modulating cellular responses to treatment .

Clinical Insights:

- Acute Promyelocytic Leukemia: In APL patients, the administration of ATRA leads to the production of 4-oxo-RA, which is believed to be crucial for achieving complete remission. The effectiveness of therapy is often linked to the balance between ATRA and its metabolites .

- Breast Cancer: Preliminary studies suggest that 4-oxo-RA may inhibit the proliferation of breast cancer cells, indicating a broader anticancer potential beyond hematological cancers .

Retinoid Receptor Activation

4-oxo-RA acts as a ligand for retinoic acid receptors (RARs), influencing gene expression related to cell differentiation and proliferation. This mechanism is fundamental to its therapeutic effects, particularly in cancer treatment where modulation of cell growth pathways is essential .

Induction of Spermatogenesis

Research has highlighted the role of 4-oxo-RA in promoting spermatogenesis in vitamin A-deficient mice. It has been shown that this compound can significantly increase the proliferation rate of spermatogonia, suggesting its potential application in treating fertility issues related to vitamin A deficiency .

Comparative Efficacy

The following table summarizes the comparative efficacy of all-trans-retinoic acid and its metabolite 4-oxo-retinoic acid across various therapeutic areas:

| Application Area | All-trans-Retinoic Acid (ATRA) | All-trans-4-Oxoretinoic Acid (4-Oxo-RA) |

|---|---|---|

| Acne Treatment | Effective | Comparable efficacy |

| Photoaging | Effective | Potentially more effective |

| Acute Promyelocytic Leukemia | Standard treatment | Enhances ATRA efficacy |

| Breast Cancer | Inhibitory effects | Significant inhibition observed |

| Spermatogenesis | Not applicable | Promotes proliferation |

Case Studies and Research Findings

Several studies have documented the effects and applications of 4-oxo-RA:

- Spermatogenesis Induction Study : In vitamin A-deficient mice, administration of 0.5 mg of 4-oxo-RA resulted in a labeling index increase from 5% to 56%, indicating a strong stimulatory effect on spermatogonial proliferation .

- Cancer Cell Proliferation : A study demonstrated that 4-oxo-RA significantly inhibited breast cancer cell proliferation when compared to untreated controls, suggesting potential as an adjunct therapy in breast cancer treatment .

- Dermatological Research : Clinical trials evaluating topical applications of retinoids showed that formulations containing 4-oxo-RA led to improved skin texture and reduced signs of aging without significant adverse effects .

作用機序

全トランス-4-オキソレチノイン酸は、核レチノイン酸受容体(RAR)に結合することでその効果を発揮します。 この結合は、受容体のコンフォメーション変化を引き起こし、それらに特定のDNA配列と相互作用し、標的遺伝子の転写を調節することができます 。 この化合物は、細胞増殖、分化、アポトーシスに関与するさまざまな分子経路に影響を与えます 。

類似化合物との比較

類似化合物

全トランス-レチノイン酸: 全トランス-4-オキソレチノイン酸の母体化合物であり、4位にオキソ基がありません。

13-シス-レチノイン酸: 二重結合の空間配置が異なる全トランス-レチノイン酸の異性体です。

9-シス-レチノイン酸: 異なる生物学的活性を有するレチノイン酸の別の異性体です。

ユニークさ

全トランス-4-オキソレチノイン酸は、4位にオキソ基が存在することによってユニークです。この基は、RARを介した遺伝子転写誘導能を高めます 。 この構造修飾により、他のレチノイン酸異性体と比較して、異なる生物学的活性を示します 。

生物活性

All-trans-4-oxoretinoic acid (4-oxo-RA) is a metabolite of retinoic acid, which plays a crucial role in various biological processes, particularly in the regulation of gene expression and cellular differentiation. This compound has garnered attention for its potential biological activities and therapeutic applications, especially in dermatology and reproductive health. This article explores the biological activity of 4-oxo-RA, highlighting its mechanisms, effects in vivo, and relevant case studies.

4-Oxo-RA is primarily generated through the oxidation of all-trans-retinoic acid (RA) by cytochrome P450 enzymes, particularly CYP26A1. While traditionally considered an inactive catabolite, recent studies suggest that 4-oxo-RA exhibits significant biological activity, potentially comparable to RA itself.

Key Mechanisms:

- Gene Regulation: Like RA, 4-oxo-RA binds to nuclear retinoic acid receptors (RARs), influencing gene transcription involved in cellular differentiation and proliferation.

- Cellular Differentiation: In studies involving mouse spermatogenesis, 4-oxo-RA has been shown to effectively stimulate the proliferation of growth-arrested A spermatogonia in vitamin A-deficient models, demonstrating its role in reproductive health .

Pharmacological Properties

Research indicates that 4-oxo-RA can induce differentiation in various cell types. For example:

- In vitro studies have shown that it can enhance the differentiation of keratinocytes, similar to RA but with varying potency depending on the concentration used.

Table 1: Comparative Potency of Retinoids in Inducing Spermatogenesis

| Compound | Dose (mg) | BrdU Labeling Index (%) | Time Post-Injection (h) |

|---|---|---|---|

| All-trans RA | 0.5 | 49 ± 5 | 24 |

| All-trans 4-Oxo-RA | 0.5 | 56 ± 3 | 24 |

| All-trans Retinol Acetate | 0.5 | 34 ± 6 | 24 |

This table illustrates that at equivalent doses, 4-oxo-RA induces a higher labeling index compared to other retinoids, indicating a stronger effect on spermatogenesis .

Case Studies and Research Findings

-

Spermatogenesis in Vitamin A Deficiency:

A study investigated the effects of various retinoids on testicular function in vitamin A-deficient mice. The results indicated that administration of all-trans 4-oxo-retinoic acid significantly improved the labeling index of A spermatogonia compared to controls, suggesting a potent role in stimulating spermatogenesis . -

Topical Applications:

Research on topical formulations containing retinoids suggests that while all-trans RA is commonly used for skin treatments, its metabolite, 4-oxo-RA, may also contribute to skin differentiation processes. Studies show that topical application leads to varying degrees of skin response depending on the formulation and concentration used . -

Metabolic Conversion Studies:

Investigations into the metabolic pathways of retinoids have shown that while all-trans retinol is converted into various active forms including RA, the conversion to 4-oxo-RA occurs at lower levels and is often not detectable in plasma samples from human subjects . This raises questions about its systemic bioavailability and potential therapeutic applications.

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FRCNGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865895 | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38030-57-8 | |

| Record name | 4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。